molecular formula C26H34Cl2N4O3 B11543191 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-octyl-2-oxoimidazolidin-4-yl]-1-hydroxyurea

3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-octyl-2-oxoimidazolidin-4-yl]-1-hydroxyurea

Cat. No.: B11543191
M. Wt: 521.5 g/mol
InChI Key: NSSVDQKAXKUILJ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-octyl-2-oxoimidazolidin-4-yl]-1-hydroxyurea is a complex organic compound characterized by the presence of chlorophenyl groups, an imidazolidinone ring, and a hydroxyurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-octyl-2-oxoimidazolidin-4-yl]-1-hydroxyurea typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions. The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions, using chlorobenzene derivatives as starting materials. The final step involves the formation of the hydroxyurea moiety through the reaction of the intermediate compound with hydroxylamine or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-octyl-2-oxoimidazolidin-4-yl]-1-hydroxyurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyurea moiety can be oxidized to form corresponding urea derivatives.

    Reduction: The chlorophenyl groups can be reduced to form phenyl derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyurea moiety would yield urea derivatives, while reduction of the chlorophenyl groups would yield phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: Its unique properties could be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-octyl-2-oxoimidazolidin-4-yl]-1-hydroxyurea involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl groups and the imidazolidinone ring are likely to play key roles in binding to these targets, while the hydroxyurea moiety may be involved in subsequent chemical reactions or interactions. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tris(3-chlorophenyl)phosphine: Another compound with chlorophenyl groups, used in various chemical reactions.

    3-Amino-3-(3-chlorophenyl)propionic acid: A compound with a similar chlorophenyl group, used in biochemical research.

Uniqueness

3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-octyl-2-oxoimidazolidin-4-yl]-1-hydroxyurea is unique due to its combination of structural features, including the imidazolidinone ring and hydroxyurea moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H34Cl2N4O3

Molecular Weight

521.5 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-octyl-2-oxoimidazolidin-4-yl]-1-hydroxyurea

InChI

InChI=1S/C26H34Cl2N4O3/c1-4-5-6-7-8-9-16-30-25(34)31(22-15-11-13-20(28)18-22)23(26(30,2)3)32(35)24(33)29-21-14-10-12-19(27)17-21/h10-15,17-18,23,35H,4-9,16H2,1-3H3,(H,29,33)

InChI Key

NSSVDQKAXKUILJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)N(C(C1(C)C)N(C(=O)NC2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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